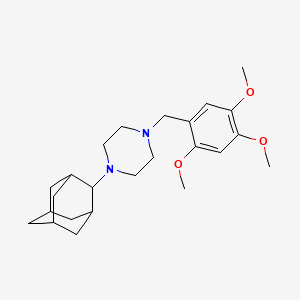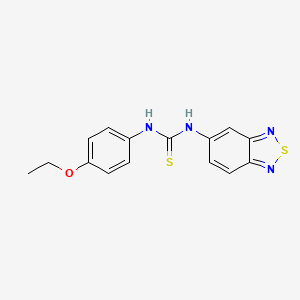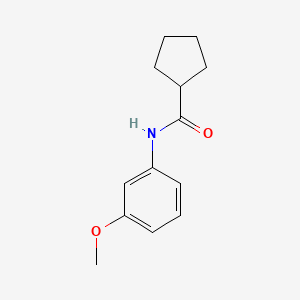
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EMPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
EMPG works by inhibiting the activity of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which, in turn, enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been found to improve cognitive function and mood.
Biochemical and Physiological Effects:
EMPG has been found to have several biochemical and physiological effects. It enhances the activity of NMDA receptors, which play a crucial role in the regulation of cognitive function and mood. It also increases the concentration of glycine in the synaptic cleft, which has been found to improve cognitive function and mood. Additionally, EMPG has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMPG has several advantages for lab experiments. It is a potent and selective inhibitor of glycine transporters, which makes it an ideal tool for studying the role of glycine transporters in various diseases. It also has a high affinity for glycine transporters, which allows for precise control of its concentration in the synaptic cleft. However, EMPG has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex, which makes it challenging to study.
Orientations Futures
There are several future directions for the study of EMPG. One potential direction is to investigate its therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of EMPG and its potential side effects.
Méthodes De Synthèse
EMPG can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinemethanol, followed by the addition of methylsulfonyl chloride and glycine methyl ester hydrochloride. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
EMPG has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit glycine transporters has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the regulation of cognitive function and mood.
Propriétés
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-7-9-16(10-8-14)20(24(2,22)23)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQMZWZNCIWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)



![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)



